4-(4-Methoxyphenoxy)butan-1-OL
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Overview
Description
4-(4-Methoxyphenoxy)butan-1-OL is an organic compound with the molecular formula C11H16O3. It is also known by other names such as 4-(p-Methoxyphenyl)butanol and 4-Methoxybenzenebutanol . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenoxy)butan-1-OL can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxyphenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenoxy)butan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 4-(4-Methoxyphenoxy)butan-1-one.
Reduction: Formation of 4-(4-Methoxyphenoxy)butane.
Substitution: Formation of various substituted phenoxybutanols depending on the nucleophile used.
Scientific Research Applications
4-(4-Methoxyphenoxy)butan-1-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenoxy)butan-1-OL involves its interaction with specific molecular targets and pathways. The methoxy group and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interaction with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-1-butanol
- 4-(4-Methoxyphenyl)methoxybutane
- 4-(4-Methoxyphenyl)butan-2-OL
Uniqueness
4-(4-Methoxyphenoxy)butan-1-OL is unique due to its specific structural features, including the methoxy group attached to the phenyl ring and the butanol chain.
Properties
CAS No. |
123731-28-2 |
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Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
4-(4-methoxyphenoxy)butan-1-ol |
InChI |
InChI=1S/C11H16O3/c1-13-10-4-6-11(7-5-10)14-9-3-2-8-12/h4-7,12H,2-3,8-9H2,1H3 |
InChI Key |
VBDUSCHOASAUBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCO |
Origin of Product |
United States |
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